molecular formula C17H21N5 B2365999 N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896835-09-9

N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2365999
CAS No.: 896835-09-9
M. Wt: 295.39
InChI Key: QRQZXYFAMCDSEN-UHFFFAOYSA-N
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Description

N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a useful research compound. Its molecular formula is C17H21N5 and its molecular weight is 295.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Attributes of Pyrazolopyrimidines

Pyrazolopyrimidines, structurally resembling purines, have been subject to biological investigations due to their potential therapeutic significance across various disease conditions. Their first recognized bioactivity was as adenosine antagonists, revealing their medicinal potential. Further investigations, including radioactivity tests on mice cells, antitumor testing, and biochemical property explorations via assays like xanthine oxidase and Western blot analysis, have highlighted their significance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as one of the privileged heterocycles in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. This underlines the potential for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[1,5-a]pyrimidines, have been explored for their usefulness as versatile synthetic intermediates with biological importance. These compounds have demonstrated significant functionalities, especially in forming metal complexes, designing catalysts, and in medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Hybrid Catalysts in Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The application of hybrid catalysts in synthesizing pyrazolo[1,5-a]pyrimidine scaffolds highlights the evolving methodologies to develop lead molecules with broad medicinal applications. Such innovative approaches in organic synthesis using diversified hybrid catalysts open new avenues for creating compounds with enhanced bioactivity and pharmacological profiles (Parmar et al., 2023).

Biochemical Analysis

Biochemical Properties

Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine may interact with enzymes and proteins involved in cell cycle control.

Cellular Effects

These compounds have been found to inhibit the growth of MCF-7, HCT-116, and HepG-2 cell lines , suggesting that N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine may have similar effects.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2/cyclin A2, suggesting that this compound may exert its effects through inhibition of this enzyme .

Properties

IUPAC Name

N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-10-8-11(2)18-16-15(10)17-19-12(3)9-14(22(17)21-16)20-13-6-4-5-7-13/h8-9,13,20H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQZXYFAMCDSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.